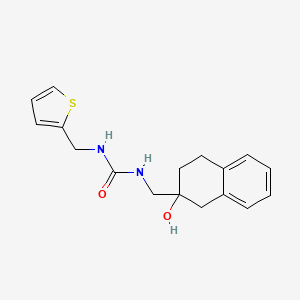

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a complex structure with both hydroxy and urea functional groups

Properties

IUPAC Name |

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-16(18-11-15-6-3-9-22-15)19-12-17(21)8-7-13-4-1-2-5-14(13)10-17/h1-6,9,21H,7-8,10-12H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRXCCMRUCDGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve:

Starting Materials: 2-Hydroxy-1,2,3,4-tetrahydronaphthalene and thiophen-2-ylmethylamine.

Step 1: Protection of the hydroxy group if necessary.

Step 2: Formation of an intermediate by reacting the protected hydroxy compound with an isocyanate derivative.

Step 3: Deprotection of the hydroxy group to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea group can be reduced to form corresponding amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of amine derivatives.

Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(phenylmethyl)urea

- 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(pyridin-2-ylmethyl)urea

Uniqueness

The uniqueness of 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by:

- Molecular Formula : C18H19N1O2S

- Molecular Weight : Approximately 313.41 g/mol

- Structural Features :

- A hydroxy group on the tetrahydronaphthalene moiety enhances hydrogen bonding capabilities.

- The thiophenyl group may contribute to its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

- Antimicrobial Activity : Initial tests suggest potential effectiveness against various bacterial strains.

- Anticancer Properties : The compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cells | |

| Enzyme Modulation | Potential interaction with enzymes |

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that it may interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of the hydroxy group suggests that it could participate in hydrogen bonding with target proteins, potentially influencing their activity.

Case Study: Anticancer Activity

In a notable study examining the anticancer properties of similar compounds within the tetrahydronaphthalene class, researchers found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds showed IC50 values in the low micromolar range, indicating potent activity.

Pharmacological Implications

Given its structural characteristics and preliminary biological activity data, this compound may serve as a lead compound for further development in pharmacology. Its potential applications could include:

- Development of new antimicrobial agents.

- Creation of novel anticancer therapies targeting specific pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. A robust approach includes:

- Step 1 : Reacting a hydroxyl-substituted tetrahydronaphthalene derivative with an isocyanate precursor (e.g., thiophen-2-ylmethyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene).

- Step 2 : Adding a base like triethylamine to neutralize HCl byproducts during the reaction.

- Step 3 : Refluxing under controlled temperature (80–100°C) for 6–12 hours to ensure complete urea bond formation.

This method aligns with protocols for structurally similar urea derivatives .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- X-ray crystallography to resolve the 3D structure and confirm stereochemistry, as demonstrated for analogous tetrahydronaphthalenone derivatives .

- NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions and hydrogen bonding in the urea moiety.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

These methods are critical for distinguishing regioisomers and ensuring purity .

Q. What in vitro bioactivity assays are relevant for initial pharmacological screening?

Prioritize assays based on structural analogs:

- Chagas disease models : Test inhibition of Trypanosoma cruzi proliferation using parasite viability assays (e.g., resazurin-based fluorescence) .

- Enzyme inhibition studies : Target enzymes like proteases or kinases where urea derivatives are known to act as allosteric modulators.

Use dose-response curves (IC₅₀ calculations) and statistical validation (e.g., ANOVA for replicates) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scalable synthesis?

Integrate quantum chemical calculations (e.g., DFT) with experimental

- Reaction path search : Identify transition states and energy barriers using software like Gaussian or ORCA .

- Solvent effect modeling : Predict solvent polarity impacts on reaction kinetics via COSMO-RS.

- Machine learning : Train models on existing urea synthesis data to predict optimal temperatures and catalysts.

This reduces trial-and-error experimentation and accelerates process design .

Q. How to resolve contradictions in bioactivity data across different assay platforms?

Address discrepancies using:

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity.

- Orthogonal validation : Confirm activity with complementary techniques (e.g., SPR binding assays vs. cellular viability).

- Structural-activity relationships (SAR) : Correlate bioactivity with substituent electronic effects (Hammett constants) or steric parameters .

Q. What reactor designs are suitable for scaling up synthesis while minimizing side products?

Consider:

- Continuous-flow reactors : Enhance mixing efficiency and temperature control for exothermic urea formation.

- Membrane separation : Integrate in-line purification to remove unreacted isocyanates or amines.

- Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progress.

These align with CRDC classifications for chemical engineering design (RDF2050103) and reactor optimization (RDF2050112) .

Methodological Considerations for Data Analysis

Q. How to statistically validate experimental reproducibility in synthetic yield studies?

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, catalyst loading) and interactions.

- Response surface methodology (RSM) : Model yield as a function of multiple parameters to identify optimal conditions.

- Control charts : Track batch-to-batch variability using Shewhart charts with ±3σ limits .

Q. What strategies mitigate crystallization challenges during structural analysis?

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to improve crystal lattice stability.

- Temperature-gradient methods : Screen crystallization conditions across a 10–100°C range.

- Synchrotron radiation : Enhance diffraction quality for low-symmetry crystals, as applied in tetrahydronaphthalenone studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.